2-Chloro-N-cyclopropyl-4-fluoro-3-methoxybenzamide
Description
Significance of Benzamide (B126) Core Structures in Organic and Medicinal Chemistry Research
The benzamide core is a privileged structure in medicinal chemistry, forming the foundational framework for numerous pharmaceutical agents. solubilityofthings.com Its prevalence stems from the amide bond's unique chemical stability and its capacity to form crucial hydrogen bonds with biological targets, such as enzymes and receptors. solubilityofthings.com This structural motif is integral to a variety of drugs, including anticonvulsants, antidepressants, and anti-inflammatory agents. solubilityofthings.com In organic synthesis, benzamides are valuable intermediates used in the production of dyes, plastics, and other complex organic compounds. solubilityofthings.comresearchgate.net The relative ease of synthesizing substituted benzamides allows for the systematic modification of their structure to fine-tune their pharmacological and physicochemical properties, making them ideal for developing extensive compound libraries for drug discovery. mdpi.com
Overview of Halogenated and Methoxy-Substituted Benzamides in Scientific Literature
The strategic placement of halogen and methoxy (B1213986) groups on the benzamide scaffold is a common and effective strategy in the design of bioactive compounds.
Halogenation (the introduction of fluorine, chlorine, bromine, or iodine) can profoundly influence a molecule's properties. Fluorine, for instance, can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which aids in cell membrane permeability. acs.org Chlorine substitution is also widely used to modulate the electronic and steric properties of the molecule, which can impact its biological activity. nih.gov
Methoxy substitution (-OCH3) is frequently employed by medicinal chemists to improve a compound's pharmacokinetic profile. researchgate.net The methoxy group can enhance ligand-target binding, improve absorption, distribution, metabolism, and excretion (ADME) properties, and increase antioxidant or antiproliferative activity by donating electrons to stabilize free radicals. researchgate.netnih.gov The combination of halogen and methoxy substituents on a benzamide ring creates a multifunctional scaffold with potentially enhanced therapeutic properties.
Positioning of 2-Chloro-N-cyclopropyl-4-fluoro-3-methoxybenzamide within Current Research Paradigms
This compound is a polysubstituted benzamide that embodies the principles of modern medicinal chemistry design. While specific extensive studies on this exact molecule are not widely published, its structure suggests its role as a valuable intermediate or a candidate for library synthesis in drug discovery programs. Its chemical features indicate its potential utility in the development of novel therapeutic agents.
The key structural components each contribute to its potential:
2-Chloro and 4-Fluoro substitutions: These halogens can modulate the molecule's electronic environment and lipophilicity.
3-Methoxy group: This group can influence the compound's metabolic stability and binding interactions.
N-cyclopropyl group: The cyclopropyl (B3062369) ring is a "bioisostere" for other groups and can introduce conformational rigidity, which may lead to higher binding affinity and selectivity for a biological target.
Below are the key chemical identifiers for this compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C11H11ClFNO2 |
| InChI Key | GXOQAXSDVFBCKO-UHFFFAOYSA-N |
| Physical Form | Solid |
| CAS Number | 2586126-94-3 |
Table 1: Chemical Properties of this compound. sigmaaldrich.com
Research Gaps and Emerging Avenues for Benzamide Compound Investigations
Despite the extensive research into benzamide derivatives, significant opportunities for further investigation remain. A primary challenge and opportunity lie in the development of multi-target drugs, where a single compound is designed to interact with multiple biological targets implicated in a complex disease, such as Alzheimer's disease or cancer. mdpi.com Researchers are actively synthesizing novel benzamide derivatives to identify compounds with improved potency, selectivity, and reduced side effects. nih.gov
The exploration of complex substitution patterns, such as those found in this compound, is a key strategy. The field is moving towards creating more structurally diverse and complex benzamides to probe new biological targets and overcome drug resistance. Future research will likely focus on leveraging computational modeling and high-throughput screening to accelerate the discovery of new benzamide-based therapeutics and to better understand the structure-activity relationships that govern their biological effects. mdpi.comnih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-4-fluoro-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO2/c1-16-10-8(13)5-4-7(9(10)12)11(15)14-6-2-3-6/h4-6H,2-3H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOQAXSDVFBCKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)C(=O)NC2CC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 2 Chloro N Cyclopropyl 4 Fluoro 3 Methoxybenzamide
Established Synthetic Routes to 2-Chloro-N-cyclopropyl-4-fluoro-3-methoxybenzamide and its Precursors
One potential synthetic pathway could involve the nitration of 2-chloro-4-fluorobenzoic acid. Nitration of substituted benzoic acids is a common method for introducing a nitro group, which can later be converted to other functionalities. guidechem.comwipo.int For instance, the nitration of p-chlorobenzoic acid can be achieved using mixed acid (sulfuric and nitric acid). guidechem.com In the case of 2-chloro-4-fluorobenzoic acid, nitration would likely be directed to the 3- or 5-position.
Following nitration to obtain a nitro-substituted intermediate, the subsequent steps would involve reduction of the nitro group to an amine, followed by diazotization and substitution to introduce the methoxy (B1213986) group. An alternative is the direct nucleophilic aromatic substitution of a nitro group if the ring is sufficiently activated, although this is less common for introducing methoxy groups compared to other substituents. The synthesis of related compounds like 2-amino-3-fluorobenzoic acid often involves multi-step sequences starting from precursors like 7-fluoroisatin. orgsyn.org Similarly, the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid from 4-chloro-3,5-difluorobenzonitrile (B168964) involves nitration, reduction, and a Sandmeyer-type diazotization reaction to introduce the second chloro group. researchgate.net This highlights the general strategy of using a nitro-amino-diazo sequence for regioselective functionalization.
A summary of a potential synthetic approach for the benzoic acid intermediate is presented below.
| Step | Reaction | Reagents & Conditions | Intermediate |
| 1 | Nitration | HNO₃ / H₂SO₄ | 2-Chloro-4-fluoro-3-nitrobenzoic acid |
| 2 | Reduction | Fe / HCl or H₂, Pd/C | 3-Amino-2-chloro-4-fluorobenzoic acid |
| 3 | Diazotization | NaNO₂, HCl (aq), 0-5 °C | Diazonium salt intermediate |
| 4 | Methoxylation | Cu(I) salt, CH₃OH | 2-Chloro-4-fluoro-3-methoxybenzoic acid |
Amide bond formation is one of the most frequently performed reactions in medicinal chemistry. The most common method involves the condensation of a carboxylic acid and an amine. hepatochem.com To facilitate this reaction, the carboxylic acid must first be activated. A widely used method is the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating the benzoic acid intermediate with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-chloro-4-fluoro-3-methoxybenzoyl chloride can then be reacted directly with an amine.
Alternatively, a plethora of coupling reagents can be used to facilitate the amidation directly from the carboxylic acid without isolating the acyl chloride. These reagents activate the carboxyl group to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. hepatochem.com Common classes of coupling reagents include:
Carbodiimides: such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). hepatochem.com
Phosphonium Salts: such as BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) or PyBOP.
Aminium/Uronium Salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU.
Propylphosphonic anhydride (B1165640) (T3P) is another efficient coupling reagent for forming amide bonds between carboxylic acids and amines, including cyclopropylamine (B47189). commonorganicchemistry.com
The final step in the synthesis of this compound is the coupling of the activated benzoic acid intermediate with cyclopropylamine. This reaction follows the general principles of amidation described above. The primary amine of cyclopropylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the activated carboxylic acid.
The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF), often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) to neutralize the acid byproduct (e.g., HCl) formed during the reaction. commonorganicchemistry.com
General Coupling Reaction:
Route A (via Acyl Chloride): 2-Chloro-4-fluoro-3-methoxybenzoyl chloride + Cyclopropylamine → this compound + HCl
Route B (Direct Coupling): 2-Chloro-4-fluoro-3-methoxybenzoic acid + Cyclopropylamine --(Coupling Agent)--> this compound
Achieving the specific 2-chloro, 4-fluoro, 3-methoxy substitution pattern requires careful regioselective synthesis. The directing effects of the substituents on the aromatic ring are crucial. For instance, in an electrophilic aromatic substitution reaction, a methoxy group is a strong activating, ortho-, para-director, while halogen atoms are deactivating, ortho-, para-directors. The carboxylic acid/amide group is a deactivating, meta-director. The final substitution pattern is a result of the combined influence of these groups, often necessitating a specific order of reactions or the use of blocking groups to achieve the desired regiochemistry.
Regioselective derivatization of polysubstituted aromatic compounds, such as a tribrominated atropisomeric benzamide (B126), has been demonstrated using sequential palladium-catalyzed cross-coupling and lithium-halogen exchange reactions. nih.gov Such strategies allow for the precise installation of functional groups at specific positions, which could be applied to build the desired precursor.
Synthesis of Structural Analogues and Derivatives of this compound
The synthesis of structural analogues allows for the exploration of structure-activity relationships. Modifications can be made to the aromatic ring or the cyclopropyl (B3062369) moiety.
The cyclopropylamine unit is a key feature of the molecule, and creating analogues with substituents on this ring is a common strategy for chemical derivatization. Instead of using cyclopropylamine in the final coupling step, a substituted cyclopropylamine can be used. A wide variety of methods exist for the synthesis of substituted cyclopropylamines. acs.org
One approach involves the synthesis of trans-2-substituted-cyclopropylamines from readily available α-chloroaldehydes. chemrxiv.org This reaction proceeds through a zinc homoenolate intermediate that is trapped by an amine, followed by ring closure. chemrxiv.org This method provides access to cyclopropylamines with various substituents at the 2-position.
Other established routes to substituted cyclopropylamines include:
The Kulinkovich–de Meijere and Kulinkovich–Szymoniak reactions. chemrxiv.org
The Curtius or Hofmann rearrangement of substituted cyclopropyl carboxylic acids or amides. researchgate.netresearchgate.net
Metal-catalyzed cyclopropanation of alkenes. chemrxiv.org
By employing these substituted cyclopropylamines (e.g., 2-phenylcyclopropylamine) in the amidation reaction with 2-chloro-4-fluoro-3-methoxybenzoic acid, a library of analogues with diverse functionalities on the cyclopropyl ring can be generated. acs.org
| Substituted Cyclopropylamine | Potential Analogue | Synthetic Method for Amine |
| trans-2-Phenylcyclopropylamine | 2-Chloro-4-fluoro-3-methoxy-N-(2-phenylcyclopropyl)benzamide | From α-chloroaldehydes chemrxiv.org |
| 1-Methylcyclopropylamine | 2-Chloro-4-fluoro-3-methoxy-N-(1-methylcyclopropyl)benzamide | From ketone homoenolates nih.gov |
| trans-2-(4-Fluorophenyl)cyclopropylamine | 2-Chloro-4-fluoro-N-(2-(4-fluorophenyl)cyclopropyl)-3-methoxybenzamide | From α-chloroaldehydes chemrxiv.org |
These synthetic strategies provide a versatile platform for the creation of this compound and a wide range of its structural derivatives, enabling further investigation into their chemical and physical properties.
Substituent Variations on the Benzene (B151609) Ring (e.g., other halogens, alkyl, aryl, heteroaryl)
The functionalization of the benzene ring of this compound allows for the systematic investigation of structure-activity relationships. The existing chloro, fluoro, and methoxy substituents can be modified or replaced using a variety of modern synthetic methods to introduce other halogens, alkyl, aryl, or heteroaryl groups.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chlorine atom at the C2 position is a suitable handle for such transformations. For instance, a Suzuki-Miyaura coupling could introduce various aryl or heteroaryl groups by reacting the parent molecule (or a suitable precursor like 2,4-dichloro-3-methoxybenzoic acid) with an appropriate boronic acid in the presence of a palladium catalyst and a base. Similarly, Sonogashira coupling could be employed to install alkyne functionalities, and Buchwald-Hartwig amination could be used to introduce substituted amines. The choice of catalyst and ligand is crucial for achieving high yields, especially with sterically hindered or electronically deactivated substrates. rsc.org
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C4 position, activated by the electron-withdrawing benzoyl group, is susceptible to nucleophilic aromatic substitution. youtube.comlibretexts.org This allows for the introduction of a wide range of nucleophiles. For SNAr reactions to proceed, the aromatic ring generally requires activation by electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate. libretexts.org In the case of the target benzamide, the carbonyl group provides such activation. Reaction with nucleophiles like alkoxides, thiolates, or amines could yield derivatives with new ether, thioether, or amino substituents at the C4 position. The reaction conditions, such as solvent and temperature, would need to be optimized to ensure regioselectivity and avoid unwanted side reactions. walisongo.ac.id
Modification of the Methoxy Group: The methoxy group at C3 can also be a point of modification. Demethylation to the corresponding phenol (B47542) would provide a versatile intermediate. This phenol could then be alkylated or arylated to introduce a variety of ether linkages, potentially modulating the compound's steric and electronic properties.
The following table summarizes potential derivatizations of the benzene ring using these methodologies.
| Position | Current Substituent | Potential New Substituent | Relevant Synthetic Method |
| C2 | Chloro (-Cl) | Aryl, Heteroaryl, Alkynyl | Suzuki, Stille, Sonogashira Coupling |
| C4 | Fluoro (-F) | Alkoxy, Thioalkyl, Amino | Nucleophilic Aromatic Substitution (SNAr) |
| C3 | Methoxy (-OCH₃) | Hydroxy (-OH), Aryloxy (-OAr) | Demethylation followed by Etherification |
This table represents hypothetical modifications based on established synthetic methodologies.
Alterations of the Amide Linkage
The amide bond is a critical functional group that governs the conformation and biological activity of many molecules. Altering this linkage through bioisosteric replacement can lead to compounds with improved properties. Bioisosteres are functional groups that possess similar physicochemical characteristics and can produce comparable biological responses.
Heterocyclic Bioisosteres: Five-membered aromatic rings are common bioisosteres for the amide bond. For example, 1,2,4-oxadiazoles and 1,2,4-triazoles have been successfully used as amide surrogates. The synthesis of a 1,2,4-oxadiazole (B8745197) analog would typically involve the reaction of the corresponding benzoic acid with an amidoxime, followed by cyclization. mdpi.com These heterocyclic rings can mimic the hydrogen bonding capabilities of the amide group while offering different metabolic stability and conformational rigidity.
Ring-Opening of the Cyclopropyl Group: The strained cyclopropyl ring attached to the amide nitrogen can undergo rearrangement reactions under certain conditions, such as in the presence of a Lewis acid like AlCl₃. This can lead to the formation of N-(2-chloropropyl)amides or cyclize to form 5-methyl-2-oxazolines, effectively altering the original N-cyclopropyl amide structure. researchgate.net
The table below outlines some potential bioisosteric replacements for the N-cyclopropyl amide moiety.
| Original Moiety | Bioisosteric Replacement | Potential Advantages |
| N-Cyclopropyl Amide | 1,2,4-Oxadiazole | Improved metabolic stability, altered electronics |
| N-Cyclopropyl Amide | 1,2,4-Triazole | Mimics H-bond donor/acceptor, rigid conformation |
| N-Cyclopropyl Amide | N-(2-chloropropyl)amide | Altered lipophilicity and conformational flexibility |
This table illustrates potential modifications based on the principles of bioisosterism and known chemical transformations.
Stereochemical Considerations in Synthesis
While this compound itself is achiral, the introduction of chiral elements or the synthesis of analogs with stereocenters necessitates careful consideration of stereochemistry. The synthesis of chiral cyclopropylamines and their incorporation into amide structures is a key area of research. nih.gov
Diastereoselective Synthesis: The synthesis of substituted cyclopropanes can be achieved with high diastereoselectivity. For instance, amide-directed reactions of cyclopropenes can be used to install substituents with specific stereochemistry relative to the amide group. ku.edu The amide functionality can coordinate to a metal catalyst or a cation, directing the delivery of a nucleophile to one face of the cyclopropene (B1174273) double bond. ku.edu This approach allows for the construction of densely functionalized cyclopropane (B1198618) rings with predictable stereochemical outcomes.
Enantioselective Synthesis: Chiral cyclopropylamines can be prepared through methods such as the Curtius or Hofmann rearrangements of enantiomerically enriched cyclopropylcarboxylic acids or amides. researchgate.net Alternatively, catalytic asymmetric cyclopropanation of olefins using chiral catalysts can provide access to chiral cyclopropane building blocks. chemistryviews.org For example, chiral ruthenium-phenyloxazoline complexes have been used for the highly stereoselective cyclopropanation of olefins with diazo Weinreb amides, yielding chiral cyclopropane amides with high enantioselectivity. chemistryviews.org The use of a chiral N-cyclopropylamine in the final amidation step would be the most direct route to an enantiomerically pure final product if a chiral center were desired on the cyclopropylamine moiety itself.
These stereoselective methods are crucial when designing analogs where specific spatial arrangements of atoms are required for biological activity.
Advanced Synthetic Techniques and Green Chemistry Approaches in Benzamide Synthesis Research
Modern organic synthesis emphasizes the development of efficient and environmentally benign methods. The synthesis of benzamides, including the title compound, can benefit from these advanced techniques.
Catalytic Direct Amidation: Traditional amide synthesis often involves the pre-activation of a carboxylic acid to a more reactive species like an acid chloride, which can generate stoichiometric waste. Catalytic direct amidation, which couples a carboxylic acid and an amine directly, represents a more atom-economical and greener approach. Various catalysts have been developed for this purpose, including those based on boron and titanium. For example, titanium(IV) tetrafluoride (TiF₄) has been shown to effectively catalyze the direct amidation of carboxylic acids with amines. Boric acid and its derivatives are also widely used as mild and inexpensive catalysts for this transformation.
Green Solvents and Conditions: The choice of solvent is a key consideration in green chemistry. Replacing hazardous solvents with more environmentally friendly alternatives is a primary goal. Water, or performing reactions under solvent-free conditions, represents an ideal scenario. Research has shown that N-substituted amides can be synthesized selectively from nitriles and primary amines in refluxing water using a water-soluble copper(II) catalyst. nih.gov Similarly, multi-step syntheses have been designed to be performed in greener solvents or without solvent, minimizing waste and energy consumption. nih.gov
The following table highlights some advanced and green approaches applicable to benzamide synthesis.
| Technique | Description | Green Chemistry Principle |
| Catalytic Direct Amidation | Direct coupling of carboxylic acids and amines using a catalyst (e.g., Boron or Titanium based). | Atom Economy, Waste Reduction |
| Water-based Synthesis | Using water as the reaction solvent. | Use of Safer Solvents |
| Solvent-Free Reactions | Performing reactions neat, without any solvent. | Waste Prevention |
| Photocatalysis | Using light to drive chemical reactions, often under mild conditions. | Energy Efficiency |
By incorporating these advanced techniques and green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, sustainable, and cost-effective.
Structure Activity Relationships Sar and Structure Function Studies of 2 Chloro N Cyclopropyl 4 Fluoro 3 Methoxybenzamide Analogues
Analysis of Substituent Effects on Molecular Interactions
The biological activity of a molecule like 2-Chloro-N-cyclopropyl-4-fluoro-3-methoxybenzamide is not determined by a single feature but by the interplay of its various functional groups. Each substituent—the chlorine, fluorine, and methoxy (B1213986) groups on the phenyl ring, and the cyclopropyl (B3062369) group on the amide nitrogen—contributes uniquely to the molecule's electronic, steric, and hydrophobic properties, which in turn govern its interactions with biological targets.
The substituents on the benzamide (B126) aromatic ring play a pivotal role in modulating the compound's affinity for receptors and its ability to inhibit enzymes. The chlorine, fluorine, and methoxy groups each confer distinct properties that can enhance or modify molecular interactions.
Chlorine (Cl): The chlorine atom at the 2-position is an electron-withdrawing group that can influence the acidity of the amide proton and the charge distribution across the aromatic ring. Its size (van der Waals radius ~1.75 Å) can introduce steric hindrance, which may either promote a specific, favorable conformation for binding or prevent interaction with an undesired target. In some contexts, halogen atoms like chlorine can form halogen bonds with electron-rich pockets in a receptor, providing an additional stabilizing interaction.
Fluorine (F): Positioned at the 4-position, the fluorine atom is the most electronegative element. While it is also electron-withdrawing, its small size (van der Waals radius ~1.47 Å) means it imparts minimal steric bulk. Introducing fluorine can block metabolic oxidation at that position, thereby increasing the compound's metabolic stability and bioavailability. Furthermore, the C-F bond can act as a hydrogen bond acceptor, contributing to the binding affinity. nih.govresearchgate.net
Methoxy Group (OCH₃): The methoxy group at the 3-position has a dual electronic nature. The oxygen atom is electron-withdrawing via induction, but the lone pairs on the oxygen can donate electron density to the aromatic ring through resonance. This group can significantly influence the molecule's conformation and its ability to interact with a binding site. The oxygen atom can act as a hydrogen bond acceptor, which is often a critical interaction for securing the ligand in the active site of a protein or receptor. nih.govnih.gov Studies on N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides have highlighted the importance of such groups in achieving high-affinity binding. nih.govnih.gov
| Substituent | Position | Key Physicochemical Properties | Potential Roles in Molecular Interactions |
|---|---|---|---|
| Chlorine | 2 | Electron-withdrawing, moderate steric bulk | Forms halogen bonds, influences ring electronics, provides steric hindrance. |
| Fluorine | 4 | Highly electronegative, electron-withdrawing, small steric bulk | Blocks metabolic oxidation, acts as a hydrogen bond acceptor. researchgate.net |
| Methoxy | 3 | Dual electronic effects (inductive withdrawal, resonance donation) | Acts as a hydrogen bond acceptor, influences conformation. nih.gov |
The N-cyclopropyl group is a common substituent in medicinal chemistry, valued for the unique properties it imparts to a molecule. hyphadiscovery.com Its inclusion in the structure of this compound has significant implications for the compound's conformational rigidity and biological activity.
The three-membered ring of the cyclopropyl group is conformationally constrained. This rigidity can lock the amide side chain into a specific orientation, which can be highly beneficial if that conformation aligns with the optimal geometry for binding to a biological target. By reducing the number of available conformations, the entropic penalty of binding is lowered, potentially leading to a higher binding affinity.
| Feature | Description | Impact on Biological Activity |
|---|---|---|
| Conformational Rigidity | The three-membered ring restricts bond rotation in the amide side chain. | Pre-organizes the molecule into a favorable binding conformation, reducing the entropic penalty of binding and potentially increasing potency. |
| Metabolic Stability | The cyclopropyl ring is less prone to oxidative metabolism compared to linear alkyl chains. hyphadiscovery.com | Can improve pharmacokinetic properties such as half-life and oral bioavailability. |
| Hydrophobicity | Adds lipophilicity to the molecule. | Can enhance membrane permeability and interactions with hydrophobic pockets in the target protein. |
Positional Isomerism and Its Impact on Research Outcomes
Positional isomerism, which involves changing the location of substituents on the aromatic ring, can have a profound effect on the biological activity of benzamide analogues. mdpi.com The specific substitution pattern of this compound (2-chloro, 4-fluoro, 3-methoxy) is crucial to its function. Altering the positions of these groups would create new isomers with distinct electronic and steric profiles, likely leading to different research outcomes.
For example, moving the chlorine atom from the 2-position to the 5-position would significantly alter the molecule's shape and electronic distribution. An ortho-substituent (at position 2 or 6) often forces the benzamide group to rotate out of the plane of the phenyl ring due to steric hindrance, a phenomenon observed in N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide. mdpi.com This twisting can be essential for fitting into a specific binding pocket. An isomer without this ortho-substituent might be more planar, leading to a completely different binding mode or a loss of activity.
Similarly, shifting the fluorine and methoxy groups would change their interaction potential. A 2-methoxy group, for instance, might interact with a different set of amino acid residues in a target protein than a 3-methoxy group. The ability to form intramolecular hydrogen bonds could also be affected, influencing the compound's preferred conformation. Studies on other classes of compounds have consistently shown that positional isomers can exhibit vastly different potencies and selectivities. researchgate.net Therefore, the synthesis and evaluation of positional isomers of this compound would be a critical step in fully exploring its SAR.
Rational Design and Combinatorial Chemistry Approaches for Novel Analogues
The development of novel analogues of this compound can be pursued through rational design and combinatorial chemistry. 182.160.97
Rational Design involves using the known structural information of the target protein or existing SAR data to design new molecules with improved properties. 182.160.97nih.gov If the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) can be employed. This involves docking the parent compound into the active site in silico to predict its binding mode. Based on this model, new analogues can be designed to form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) or to displace unfavorable water molecules, thereby enhancing potency. acs.org For instance, if a hydrophobic pocket exists near the 4-fluoro position, an analogue replacing fluorine with a larger, non-polar group might show increased activity.
Combinatorial Chemistry is a powerful technique for rapidly generating a large number of compounds, known as a library, for high-throughput screening. ijpsonline.compharmatutor.org This approach allows for a systematic exploration of the SAR. For the this compound scaffold, a combinatorial library could be synthesized by:
Varying substituents on the aromatic ring: Using a range of commercially available substituted benzoic acids to react with cyclopropylamine (B47189).
Varying the N-substituent: Reacting 2-chloro-4-fluoro-3-methoxybenzoyl chloride with a diverse set of primary and secondary amines.
These libraries can be synthesized using solid-phase or solution-phase techniques and then screened to identify compounds with high activity. This method efficiently maps the effects of different functional groups at various positions, providing a comprehensive understanding of the SAR for the benzamide system. acs.org
Quantitative Structure-Activity Relationships (QSAR) Modeling for Benzamide Systems
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the biological activity of a series of compounds with their physicochemical properties, or "descriptors". nih.gov For a series of benzamide analogues derived from this compound, a QSAR model could be developed to predict the activity of newly designed, unsynthesized compounds. researchgate.netnih.gov
The process involves several steps:
Data Set Generation: A series of analogues is synthesized, and their biological activity (e.g., IC₅₀ or EC₅₀ values) is measured.
Descriptor Calculation: For each molecule, a set of molecular descriptors is calculated. These can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), hydrophobic properties (e.g., logP), and topological indices. biolscigroup.us
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. biolscigroup.us
Once a validated QSAR model is established, it can guide the rational design of new analogues with potentially higher activity by suggesting which combination of descriptors (and thus, which structural features) are most conducive to the desired biological effect. researchgate.net This approach saves significant time and resources by prioritizing the synthesis of the most promising compounds. mdpi.com
| Descriptor Class | Example Descriptors | Relevance to Benzamide SAR |
|---|---|---|
| Electronic | HOMO/LUMO energies, dipole moment, partial atomic charges | Describes the ability of the molecule to participate in electrostatic interactions, hydrogen bonding, and charge-transfer interactions. biolscigroup.us |
| Steric | Molecular weight, van der Waals volume, surface area | Relates to the size and shape of the molecule, which determines its fit within the receptor or enzyme active site. |
| Hydrophobic | LogP (partition coefficient) | Quantifies the lipophilicity of the molecule, which influences membrane permeability and hydrophobic interactions with the target. |
| Topological | Connectivity indices, Wiener index | Numerically encodes information about the branching and connectivity of the molecular structure. |
Based on a comprehensive search of available scientific literature, there is currently no specific research published on the computational and theoretical studies of the chemical compound This compound .
Therefore, it is not possible to provide an article detailing the molecular docking simulations, molecular dynamics simulations, quantum chemical calculations, or ligand-based and structure-based drug design methodologies for this particular compound as requested. The search results did not yield any studies that have investigated these specific computational and theoretical properties for this compound.
Advanced Spectroscopic and Spectrometric Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of a compound in solution. For 2-Chloro-N-cyclopropyl-4-fluoro-3-methoxybenzamide, both ¹H and ¹³C NMR would provide critical information.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The cyclopropyl (B3062369) group would exhibit complex multiplets in the upfield region. The methoxy (B1213986) group would present as a sharp singlet, typically around 3.8-4.0 ppm. The aromatic protons would appear as doublets or doublets of doublets in the downfield region, with their coupling constants providing information about their relative positions on the benzene (B151609) ring. The amide proton (N-H) would likely be observed as a broad singlet, and its chemical shift could be concentration and solvent-dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by identifying all unique carbon atoms. The carbonyl carbon of the amide would be found significantly downfield. The aromatic carbons would appear in the 110-160 ppm range, with their exact shifts influenced by the chloro, fluoro, and methoxy substituents. The methoxy carbon and the carbons of the cyclopropyl ring would be observed in the upfield region.
A hypothetical data table for the expected NMR shifts is presented below.
| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.0 | 110 - 160 |
| Methoxy (OCH₃) | ~3.9 | ~56 |
| Cyclopropyl CH | 2.8 - 2.9 (m) | 22 - 24 |
| Cyclopropyl CH₂ | 0.6 - 0.9 (m) | 6 - 8 |
| Amide NH | Variable (broad s) | - |
| Carbonyl C=O | - | ~165 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₁ClFNO₂), high-resolution mass spectrometry (HRMS) would be employed to confirm its exact mass.
The expected monoisotopic mass would be calculated, and the resulting mass spectrum would show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl). Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns, providing further structural confirmation. Key fragment ions would likely result from the cleavage of the amide bond and loss of the cyclopropyl group.
| Technique | Information Obtained | Expected Value |
| High-Resolution MS | Molecular Weight | ~243.0462 g/mol |
| Isotopic Pattern | Presence of Chlorine | M+ and M+2 peaks in ~3:1 ratio |
| Fragmentation (MS/MS) | Structural Fragments | Loss of cyclopropyl, cleavage of amide bond |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands. A strong absorption band corresponding to the C=O stretching of the amide group would be prominent, typically in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amide would appear as a sharp peak around 3300 cm⁻¹. Other characteristic peaks would include C-H stretches for the aromatic and aliphatic protons, C-O stretching for the methoxy group, and vibrations associated with the C-Cl and C-F bonds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide N-H | Stretch | ~3300 |
| Aromatic C-H | Stretch | ~3000-3100 |
| Aliphatic C-H | Stretch | ~2850-3000 |
| Amide C=O | Stretch | ~1650-1680 |
| Aromatic C=C | Stretch | ~1450-1600 |
| C-O (methoxy) | Stretch | ~1000-1300 |
| C-F | Stretch | ~1000-1400 |
| C-Cl | Stretch | ~600-800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The benzamide (B126) chromophore in this compound would be expected to exhibit absorption maxima (λmax) in the UV region. The exact position and intensity of these absorptions are influenced by the substituents on the benzene ring. The presence of the chloro, fluoro, and methoxy groups would likely cause a bathochromic (red) shift of the primary absorption bands of the benzamide core.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide unambiguous information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amide group. As of now, publicly available crystallographic data for this specific compound is not available.
Environmental Fate and Biotransformation Studies Non Human Organisms and Systems
Degradation Pathways in Environmental Matrices (e.g., Soil, Water)
No specific studies detailing the degradation pathways of 2-Chloro-N-cyclopropyl-4-fluoro-3-methoxybenzamide in soil or water were identified. Information regarding its persistence, potential for hydrolysis, oxidation, or other transformation processes under various environmental conditions is not available.
Metabolite Identification and Characterization in Plants or Microorganisms
There is no published research on the metabolism of this compound in plants or microorganisms. As a result, the identification and characterization of potential metabolites, which would be crucial for understanding its complete environmental impact, cannot be provided.
Photodegradation Mechanisms
Specific data on the photodegradation mechanisms of this compound, including its light absorption properties, quantum yield of degradation, and the identity of photoproducts, are not documented in the scientific literature.
Biodegradation Kinetics and Environmental Impact Modeling from a Research Perspective
Due to the absence of experimental data on its biodegradation, no information on the kinetics (e.g., half-life in different environmental compartments) of this compound is available. This lack of fundamental data precludes any meaningful environmental impact modeling from a research perspective.
Future Research Directions and Academic Applications
Development of Novel Analytical Methodologies for Detection and Quantification in Research Samples
The ability to accurately detect and quantify 2-Chloro-N-cyclopropyl-4-fluoro-3-methoxybenzamide in various research samples is paramount for any future investigation into its properties and potential applications. The development of robust analytical methods is a critical first step.
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands out as a primary technique for the sensitive and selective analysis of substituted benzamides. nih.govnews-medical.net Future research could focus on developing and validating an HPLC-MS/MS method specifically for this compound. This would involve optimizing chromatographic conditions, such as the mobile phase composition and gradient, to achieve efficient separation from potential matrix interferences. nih.gov The mass spectrometric parameters, including precursor and product ions for selected reaction monitoring (SRM), would also need to be fine-tuned to ensure high sensitivity and specificity. nih.gov
Gas chromatography-tandem mass spectrometry (GC-MS/MS) presents another viable analytical approach, particularly for assessing the presence of this compound in environmental matrices like soil and water. aensiweb.comresearchgate.net Method development in this area would necessitate the optimization of extraction techniques, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), to ensure efficient recovery from complex samples. researchgate.netscielo.br Validation of such a method would involve assessing linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). aensiweb.comscielo.br
The following table outlines potential analytical parameters for future method development:
| Parameter | HPLC-MS/MS | GC-MS/MS |
| Stationary Phase | C18 or similar reversed-phase column | Phenyl- or cyanopropyl-based capillary column |
| Mobile/Carrier Gas | Acetonitrile/water or methanol/water with formic acid | Helium or Nitrogen |
| Ionization Source | Electrospray Ionization (ESI) | Electron Ionization (EI) |
| Detection Mode | Selected Reaction Monitoring (SRM) | Selected Reaction Monitoring (SRM) |
| Sample Preparation | Protein precipitation, liquid-liquid extraction, or solid-phase extraction | QuEChERS, solid-phase extraction, or liquid-liquid extraction |
Exploration of Unconventional Biochemical or Agrochemical Activities (e.g., antimicrobial research potential)
The structural motifs present in this compound suggest the potential for a range of biological activities. The presence of chlorine and fluorine atoms on the aromatic ring is a common feature in many biologically active compounds, including those with antimicrobial properties. mdpi.com
Future research should include screening this compound for a variety of biochemical and agrochemical activities. A significant area of interest is its potential as an antimicrobial agent. Studies on other halogenated benzamides have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netnih.gov For instance, certain substituted benzamides have shown promising results as FtsZ inhibitors, targeting a key protein in bacterial cell division. nih.gov A comprehensive screening of this compound against a panel of pathogenic bacteria and fungi could reveal novel antimicrobial properties.
In the agrochemical domain, the N-cyclopropylbenzamide scaffold is a known feature in some fungicides and insecticides. jocpr.com Research on novel N-phenylbenzamide derivatives has shown that specific substitutions can lead to significant fungicidal activity against various plant pathogens. semanticscholar.org Therefore, evaluating the efficacy of this compound against common agricultural pests and fungal diseases is a promising avenue for investigation. nih.gov
The following table summarizes potential areas for bioactivity screening:
| Activity Class | Target Organisms/Systems | Rationale |
| Antimicrobial | Staphylococcus aureus, Escherichia coli, Candida albicans | Presence of chloro and fluoro substituents often confers antimicrobial properties. mdpi.com |
| Fungicidal | Botrytis cinerea, Fusarium oxysporum, Phomopsis sp. | N-cyclopropylbenzamide core is found in some agrochemical fungicides. jocpr.comsemanticscholar.org |
| Insecticidal | Spodoptera frugiperda, Mythimna separata, Aphis craccivora | Substituted benzamides have been investigated for insecticidal activity. jocpr.comsemanticscholar.orgnih.gov |
Green Chemistry Innovations for Sustainable Benzamide (B126) Synthesis
The synthesis of amides is a fundamental process in organic chemistry, and there is a growing emphasis on developing more sustainable and environmentally friendly methods. dst.gov.inresearchgate.netucl.ac.uknih.gov Future research on this compound should explore innovative green chemistry approaches for its synthesis.
Traditional amide synthesis often involves the use of stoichiometric coupling reagents, leading to significant waste generation. ucl.ac.uk Catalytic methods that avoid these reagents are a key focus of green chemistry. ucl.ac.uk One promising area is the use of photocatalysts, such as Covalent Organic Frameworks (COFs), which can facilitate amide synthesis from alcohols under mild conditions like red light irradiation. dst.gov.in Enzymatic synthesis, utilizing lipases like Candida antarctica lipase B (CALB), offers another green alternative, often proceeding with high efficiency and selectivity in environmentally benign solvents. nih.gov
Solvent-free synthesis is another important green chemistry principle. researchgate.net Research into solid-state reactions, where the reactants are triturated and heated directly, has shown promise for the rapid and efficient synthesis of amides with minimal waste. researchgate.net Additionally, the application of flow chemistry, which involves the continuous pumping of reagents through a reactor, can offer improved control over reaction conditions, enhanced safety, and easier scalability, all contributing to a more sustainable process. rsc.orgresearchgate.netrsc.orgacs.org
The table below compares various green synthesis approaches applicable to benzamides:
| Synthesis Approach | Key Features | Potential Advantages |
| Photocatalysis | Use of light-activated catalysts (e.g., COFs). dst.gov.in | Mild reaction conditions, high efficiency, catalyst recyclability. dst.gov.in |
| Enzymatic Synthesis | Biocatalysis using enzymes like lipases. nih.gov | High selectivity, use of green solvents, minimal byproducts. nih.gov |
| Solvent-Free Synthesis | Direct reaction of starting materials without a solvent. researchgate.net | Reduced solvent waste, high reaction rates, simple workup. researchgate.net |
| Flow Chemistry | Continuous reaction in a flow reactor. rsc.orgresearchgate.net | Precise control, improved safety, scalability, potential for automation. researchgate.netacs.org |
Interdisciplinary Research Integrating Computational, Synthetic, and Biological Approaches
An integrated, interdisciplinary approach is crucial for efficiently exploring the potential of this compound. By combining computational modeling, chemical synthesis, and biological testing, researchers can accelerate the discovery and development process.
Computational studies can play a significant role in predicting the properties and potential activities of this compound. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of substituted benzamides with their biological activities, such as antimicrobial or insecticidal effects. nih.govnih.govigi-global.comijpsr.comleidenuniv.nl These models can help in prioritizing synthetic targets and designing new derivatives with enhanced potency. Molecular docking simulations can be employed to predict the binding interactions of the compound with specific biological targets, providing insights into its mechanism of action. ekb.eg Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can be used to assess the compound's drug-likeness and potential safety profile at an early stage. ekb.egjonuns.comnih.govresearchgate.netbiointerfaceresearch.com
The insights gained from computational studies can then guide the synthetic efforts, focusing on the most promising derivatives. The synthesized compounds would subsequently undergo biological evaluation to validate the computational predictions and identify lead candidates for further development. This iterative cycle of design, synthesis, and testing is a hallmark of modern drug discovery and can be effectively applied to the investigation of this compound. acs.org
The following table illustrates the workflow of an integrated research approach:
| Research Phase | Methods and Techniques | Objectives |
| Computational Design | QSAR, Molecular Docking, ADMET Prediction. nih.govekb.egresearchgate.net | Predict bioactivity, identify potential targets, assess drug-likeness. |
| Chemical Synthesis | Green and efficient synthetic methodologies. dst.gov.innih.gov | Synthesize the target compound and its rationally designed derivatives. |
| Biological Evaluation | In vitro and in vivo screening for antimicrobial, agrochemical, and other activities. nih.govsemanticscholar.org | Determine the biological activity and efficacy of the synthesized compounds. |
| Iterative Optimization | Feedback loop between computational, synthetic, and biological data. | Refine molecular design to improve potency, selectivity, and safety. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Chloro-N-cyclopropyl-4-fluoro-3-methoxybenzamide, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling, as demonstrated for structurally similar benzamides. For example, N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide was synthesized using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) at -50°C to minimize side reactions . Key parameters to optimize include:
- Temperature : Sub-zero conditions reduce hydrolysis of active intermediates.
- Solvent : Anhydrous dichloromethane or dimethylformamide (DMF) enhances reagent stability.
- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 20–40%) isolates the product .
Q. How can spectroscopic techniques (NMR, UV-Vis, fluorescence) be applied to characterize this compound and confirm its structural integrity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 6.8–8.0 ppm) and cyclopropyl carbons (δ 10–15 ppm). The methoxy group typically resonates at δ 3.8–4.0 ppm .
- Fluorescence Spectroscopy : Study pH-dependent fluorescence (e.g., pH 2.7–10.1) using 0.1 M HCl/NaOH to identify optimal conditions for metal-complexation studies, as shown for related benzamides .
- UV-Vis : Monitor λmax near 270–290 nm (π→π* transitions) to assess electronic effects of substituents .
Q. What role does pH play in modulating the fluorescence properties of this compound, and how can this be leveraged in sensing applications?
- Methodological Answer : Fluorescence intensity is pH-sensitive due to protonation/deprotonation of the amide and methoxy groups. For example, at pH < 4, protonation of the amide nitrogen quenches fluorescence, while neutral to alkaline conditions enhance emission. Use phosphate or Tris buffers (pH 6–8) for stable fluorescence in metal-sensing assays .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the spatial orientation of substituents, and what challenges arise in growing single crystals of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming the ortho-chloro and para-fluoro substituent arrangement. Challenges include:
- Crystal Growth : Use slow evaporation of a saturated acetone/ethanol solution at 4°C.
- Data Collection : Monoclinic systems (e.g., space group Cc) require high-resolution detectors (Bruker SMART CCD) and radiation (Cu-Kα) .
- Refinement : Apply SHELXL with anisotropic displacement parameters for heavy atoms (Cl, F) .
Q. What computational approaches are suitable for predicting receptor-binding affinities, and how do methodological differences impact data interpretation?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with homology models of target receptors (e.g., kinases or GPCRs). Parameterize the cyclopropyl group’s torsional barriers using DFT (B3LYP/6-31G*).
- Divergence in Models : Conflicting results may arise from receptor diversity (e.g., single vs. multiple receptor assays) or force field selection. Cross-validate using hybrid QM/MM simulations or meta-analyses of wet-lab datasets .
Q. How can researchers reconcile contradictory data in fluorescence quenching studies involving heavy metals (e.g., Pb²⁺ vs. Hg²⁺)?
- Methodological Answer : Contradictions often stem from:
- Competitive Binding : Use Job’s plot analysis to determine stoichiometry (e.g., 1:1 for Pb²⁺ vs. 1:2 for Hg²⁺).
- Interference Effects : Mask interfering ions with EDTA or thiourea.
- Method Calibration : Validate via ICP-MS or atomic absorption spectroscopy .
Q. What strategies enhance the compound’s stability under oxidative/reductive conditions for agrochemical or medicinal applications?
- Methodological Answer :
- Oxidative Stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce susceptibility. Test under H₂O₂/UV exposure.
- Reductive Stability : Protect the amide bond via N-methylation or steric hindrance from the cyclopropyl group. Monitor degradation via HPLC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
